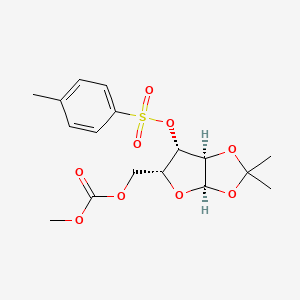

5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose

Description

5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(p-tolyl-sulfonyl)-α-D-xylofuranose is a chemically modified carbohydrate derivative with a furanose ring system. The compound features three key functional groups:

- 1,2-O-iso-propylidene: A protecting group that stabilizes the furanose ring and prevents unwanted ring-opening reactions .

- 3-O-(p-tolyl-sulfonyl): A sulfonate ester (tosyl group) that serves as a leaving group, enabling nucleophilic substitution reactions at the C3 position .

- 5-O-carbomethoxy: A methyl ester of a carboxylic acid, which enhances lipophilicity and may influence reactivity at the C5 position .

The molecular formula is C₁₇H₂₂O₉S (calculated based on structural analogs ), with a molecular weight of approximately 402.4 g/mol. Its synthesis typically involves sequential protection, sulfonylation, and esterification steps, as inferred from related compounds in the literature .

Properties

IUPAC Name |

[(3aR,5R,6S,6aR)-5-(methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O9S/c1-10-5-7-11(8-6-10)27(19,20)26-13-12(9-22-16(18)21-4)23-15-14(13)24-17(2,3)25-15/h5-8,12-15H,9H2,1-4H3/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIBCLYQHGMNAQ-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)COC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)COC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. With the molecular formula and a molecular weight of approximately 402.42 g/mol, this compound has garnered attention for its potential biological activities.

Chemical Structure

The compound features:

- Carbomethoxy Group : Enhances solubility and reactivity.

- Iso-propylidene Group : Provides stability to the furanose ring.

- P-tolyl Sulfonyl Group : Increases the compound's electrophilicity, making it a potential candidate for various biological interactions.

The structure can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to 5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose may exhibit significant anticancer activities. For instance, studies have shown that derivatives can inhibit key signaling pathways involved in cancer progression.

Case Study: Inhibition of EGFR and JNK Pathways

A study highlighted that certain compounds within this class inhibited the epidermal growth factor receptor (EGFR) with IC50 values ranging from 8 to 21 µM. This inhibition is crucial as EGFR is often overexpressed in various cancers, making it a prime target for therapeutic intervention. Additionally, compounds were shown to inhibit JNK pathways effectively, which are involved in cell proliferation and survival.

Interaction with Biological Macromolecules

The biological activity of this compound is largely attributed to its ability to interact with proteins and enzymes through:

- Hydrogen Bonding

- Hydrophobic Interactions

These interactions are essential for understanding the mechanism of action and optimizing pharmacological properties.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-O-Methyl-alpha-D-glucopyranoside | C7H14O6 | Simple sugar derivative with methyl group |

| 3-O-(P-tolyl-sulfonyl)-D-glucose | C13H16O7S | Similar sulfonyl group but lacks carbomethoxy |

| 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose | C13H24O7 | Another protected sugar derivative without sulfonyl |

Uniqueness : The combination of both carbomethoxy and p-tolyl sulfonyl groups in 5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose enhances its reactivity compared to simpler sugar derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves several steps that include protecting groups and functionalization strategies that are standard in carbohydrate chemistry. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Pharmacological Applications

Potential applications of this compound include:

- Anticancer Agents : Due to its ability to inhibit key signaling pathways.

- Enzyme Inhibitors : Its structural features may allow it to act as an inhibitor for various enzymes involved in metabolic pathways.

Scientific Research Applications

Synthetic Chemistry

Overview

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in the development of new compounds.

Key Applications

- Protecting Group : The isopropylidene group acts as a protecting group for hydroxyl functionalities during multi-step syntheses. This protection is crucial when selective reactions are required.

- Synthesis of Glycosides : The sulfonyl group enhances the reactivity of the compound in glycosylation reactions, facilitating the formation of glycosides which are essential in biochemistry and pharmacology.

Medicinal Chemistry

Overview

In medicinal chemistry, 5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose is explored for its potential therapeutic applications due to its structural resemblance to biologically active carbohydrates.

Key Applications

- Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against viruses that target glycan structures on host cells.

- Anticancer Research : Compounds with similar furanose structures have shown promise in anticancer activities by interfering with cellular signaling pathways.

Carbohydrate Chemistry

Overview

This compound is significant in carbohydrate chemistry due to its structural characteristics that mimic natural sugars. Its study contributes to the understanding of sugar-related biological processes.

Key Applications

- Studying Enzyme Interactions : The compound can be used to investigate the interactions between carbohydrates and enzymes, which is vital for understanding metabolic pathways.

- Synthesis of Carbohydrate Mimetics : Researchers utilize this compound to create carbohydrate mimetics that can modulate biological responses without triggering undesirable effects associated with natural sugars.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Key Comparative Insights :

Reactivity at C3 and C5 :

- The target compound’s 3-O-tosyl group is a superior leaving group compared to hydroxyl or alkylated derivatives (e.g., octyl or decyloxypropyl), making it more reactive in nucleophilic substitutions .

- The 5-O-carbomethoxy group distinguishes it from analogs with aldehydes (e.g., compound 5 in ) or phosphonates (e.g., compound 6 in ), offering unique ester hydrolysis pathways .

Biological Activity :

- Compounds with 3-O-alkyl chains (e.g., octyl or decyloxypropyl) exhibit anticancer activity by disrupting cell membranes . In contrast, the target compound’s tosyl group may enable covalent binding to biological targets .

Synthetic Complexity :

- The target compound requires multi-step protection-deprotection strategies , whereas simpler analogs (e.g., 5-O-tosyl derivatives) are synthesized in fewer steps .

Q & A

Q. What are the critical synthetic steps for introducing the p-tolylsulfonyl group in this compound?

The sulfonylation step is achieved using p-toluenesulfonyl chloride (TsCl) under basic conditions. For example, 1,2-O-isopropylidene-α-D-xylofuranose is reacted with TsCl in dichloromethane (CH₂Cl₂) at 0°C, followed by 16-hour stirring at room temperature. DMAP is used as a catalyst to enhance reactivity. The product is purified via silica gel column chromatography (hexane/AcOEt, 70:30), yielding a white solid with confirmed NMR data (δ 2.45–2.48 ppm for Ts methyl groups, δ 7.33–7.80 ppm for aromatic protons) .

Q. How are protecting groups like isopropylidene utilized in the synthesis of this compound?

The 1,2-O-isopropylidene group stabilizes the furanose ring and prevents unwanted side reactions during subsequent functionalization. It is introduced by reacting D-xylose with acetone under acidic conditions, forming a cyclic acetal. This step ensures regioselective modification at the 3- and 5-positions, as seen in analogous syntheses of protected xylofuranose derivatives .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assignments are based on coupling constants and integration. For example, the isopropylidene methyl groups appear as two singlets (δ 1.26 and 1.42 ppm), while the p-tolylsulfonyl aromatic protons show distinct multiplet patterns (δ 7.33–7.80 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for introducing the carbomethoxy group?

Quantum chemical calculations (e.g., density functional theory) predict transition states and activation energies for esterification steps. For example, methyl chloroformate could react with a hydroxyl group at the 5-position under basic conditions. Computational screening of bases (e.g., triethylamine vs. DMAP) and solvents (e.g., DMF vs. CH₂Cl₂) reduces experimental trial-and-error. Reaction path searches combined with experimental feedback loops (ICReDD methodology) accelerate optimization .

Q. How should researchers resolve conflicting NMR data arising from diastereomeric byproducts?

If unexpected peaks appear in the ¹H NMR (e.g., duplicated methyl signals), analyze the reaction for incomplete protection or stereochemical scrambling. For example:

Q. What strategies mitigate side reactions during sulfonylation at the 3-position?

Competing sulfonation at other hydroxyls is minimized by:

- Temperature control : Maintain 0°C during TsCl addition to reduce exothermic side reactions.

- Steric hindrance : The isopropylidene group blocks the 1,2-positions, directing TsCl to the 3-OH.

- Catalyst choice : DMAP enhances nucleophilicity of the 3-OH without over-activating other sites .

Q. How does the choice of leaving group (e.g., p-tolylsulfonyl vs. mesyl) impact subsequent nucleophilic substitutions?

The p-tolylsulfonyl group (a better leaving group than mesyl) facilitates nucleophilic displacement at the 3-position. For example, in nucleoside analog synthesis, TsO- groups undergo smoother substitution with azides or amines compared to mesylates, as evidenced by higher yields (81–95% vs. 70–85%) in analogous systems .

Methodological Notes

- Synthesis Design : Prioritize orthogonal protection (e.g., isopropylidene for 1,2-OH; Ts for 3-OH) to enable stepwise functionalization .

- Data Interpretation : Cross-validate NMR assignments with DEPT-135 (to identify CH₂ groups) and HSQC (for C-H correlations) .

- Reaction Optimization : Use factorial design (e.g., varying solvent, base, and temperature) to identify critical parameters for yield improvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.